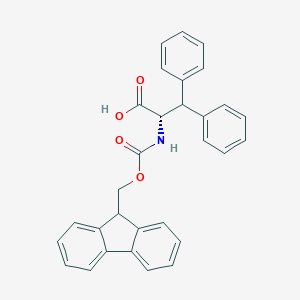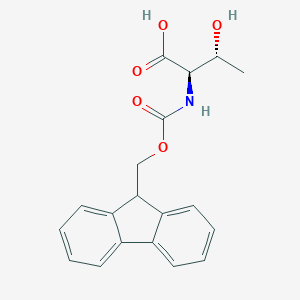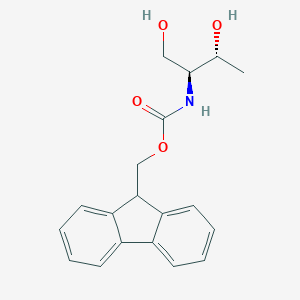
Fmoc-L-3,3-Diphenylalanine
Descripción general
Descripción
Fmoc-L-3,3-Diphenylalanine is a phenylalanine derivative . It has a molecular formula of C30H25NO4 and a molecular weight of 463.524 . It is also known as (S)-N-(Fmoc)-β-phenyl-phenylalanine or Fmoc-Ala (3,3-diphenyl)-OH .
Synthesis Analysis
Fmoc-L-3,3-Diphenylalanine can be synthesized using a three-step synthetic route . The use of thermolysin, a non-specific endoprotease, has been demonstrated to catalyze the peptide bond formation between Fmoc-F and several dipeptides or amino acid esters in a reversible way . After the bond formation, the peptide self-assembles in a spatiotemporally controlled manner .
Molecular Structure Analysis
Fmoc-L-3,3-Diphenylalanine contains a total of 64 bonds, including 39 non-H bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .
Chemical Reactions Analysis
Fmoc-L-3,3-Diphenylalanine is capable of self-assembling into self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the preparation method .
Physical And Chemical Properties Analysis
Fmoc-L-3,3-Diphenylalanine has a density of 1.3±0.1 g/cm3 . Its boiling point is 676.5±55.0 °C at 760 mmHg , and its melting point is 125-129 °C (lit.) . The flash point is 362.9±31.5 °C . It has a LogP value of 7.22 .
Aplicaciones Científicas De Investigación
Hydrogel Formation for Biomedical Applications
Fmoc-L-3,3-Diphenylalanine: is widely recognized for its ability to form hydrogels under physiological conditions. These hydrogels exhibit remarkable mechanical rigidity and can support cell adhesion, making them suitable for tissue engineering . The peptide concentration directly correlates with the rheological properties, allowing for tunable scaffolds that can be optimized for various biomedical applications.
Drug Delivery Systems
The self-assembling nature of Fmoc-L-3,3-Diphenylalanine hydrogels provides a matrix for controlled drug release. The hydrogels’ porosity and stability can be adjusted to modulate the release rate of therapeutics, which is crucial for targeted drug delivery . This application is particularly relevant in the development of novel treatments and precision medicine.
Tissue Engineering
Due to its biocompatibility and structural versatility, Fmoc-L-3,3-Diphenylalanine serves as an excellent scaffold for tissue engineering. It can support the growth and proliferation of various cell types, including Chinese Hamster Ovarian (CHO) cells, which are often used in biological research .
Synthesis of Peptide-Based Materials
Researchers utilize Fmoc-L-3,3-Diphenylalanine for synthesizing peptide-based materials with potential industrial applications. The compound’s ability to form stable, self-supporting structures underpins its use in creating novel materials with enhanced mechanical properties .
Catalysis
The structural features of Fmoc-L-3,3-Diphenylalanine -based hybrid materials make them suitable for catalytic applications. By combining the peptide with other entities such as polymers or organic molecules, researchers can design catalysts with specific properties for various chemical reactions .
Peptide Modification and Conjugation
Fmoc-L-3,3-Diphenylalanine: is also employed in peptide modification, including labeling or conjugation to other molecules. This is essential for studying peptide function and structure, as well as for the synthesis of cyclic peptides that have gained attention for their stability and efficacy as therapeutics .
Mecanismo De Acción
Target of Action
Fmoc-L-3,3-Diphenylalanine primarily targets the formation of self-supporting hydrogels . These hydrogels are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . The compound’s ability to self-assemble into these hydrogels under physiological conditions has made it one of the most studied ultra-short peptides .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is induced by either lowering the pH of an aqueous solution of Fmoc-L-3,3-Diphenylalanine or by the addition of water to a solution of the compound in a solvent such as DMSO . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-L-3,3-Diphenylalanine is the formation of hydrogels . The compound’s ability to self-assemble into hydrogels impacts various biomedical applications, including tissue engineering, drug delivery, and catalysis .
Result of Action
The primary result of Fmoc-L-3,3-Diphenylalanine’s action is the formation of mechanically rigid hydrogels . These hydrogels have been suggested as promising, tunable, and versatile scaffolds for tissue engineering . The compound’s action also supports Chinese Hamster Ovarian (CHO) cell adhesion .
Action Environment
The action of Fmoc-L-3,3-Diphenylalanine is influenced by various environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .
Safety and Hazards
Fmoc-L-3,3-Diphenylalanine is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
Fmoc-L-3,3-Diphenylalanine has been studied as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications . It has been suggested as a promising, tunable, and versatile scaffold for drug delivery . The behavior of Fmoc-L-3,3-Diphenylalanine is currently being studied because of the observation that the final material obtained is deeply dependent on the preparation method .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942192 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic acid | |
CAS RN |
201484-50-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-beta -phenyl-Phe-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















